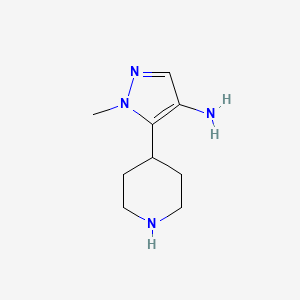

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Description

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a piperidin-4-yl group at the 5-position. The piperidine moiety enhances solubility and bioavailability, while the pyrazole ring provides a rigid framework for molecular interactions .

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-methyl-5-piperidin-4-ylpyrazol-4-amine |

InChI |

InChI=1S/C9H16N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h6-7,11H,2-5,10H2,1H3 |

InChI Key |

HUEMYJVRHATBEH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine typically involves:

- Construction or modification of the pyrazole ring with appropriate substitution at N1 and C4.

- Introduction of the piperidin-4-yl group either via nucleophilic substitution or amide coupling.

- Use of carbodiimide-mediated coupling reactions or reductive amination for linking pyrazole and piperidine moieties.

Specific Synthetic Routes and Conditions

Detailed Reaction Example: Carbodiimide-Mediated Coupling

Procedure:

To a stirred solution of 1-methyl-1H-pyrazol-4-amine (0.30 g, 3.09 mmol) and 1-methylpiperidine-4-carboxylic acid (0.44 g, 3.09 mmol) in pyridine (10 mL) at 0 °C under nitrogen, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.89 g, 4.64 mmol) was added in one portion. The mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate. The organic layers were washed, dried, and concentrated. The residue was purified by silica gel chromatography (10–50% methanol in ethyl acetate) to yield the target amide as a white solid.Characterization:

^1H NMR (400 MHz, DMSO-d6) showed signals consistent with the pyrazole and piperidine protons, confirming the structure.

Alternative Synthetic Strategies

Reductive Amination:

The pyrazole amine can be reacted with a piperidin-4-yl aldehyde derivative in the presence of sodium triacetoxyborohydride, which selectively reduces the intermediate imine to the corresponding amine, forming the C–N bond in mild conditions.Ureido-Methylene Malonate Intermediate:

A multistep approach involves first forming a ureido-methylene malonate intermediate by reacting 1-methyl-1H-pyrazol-4-amine with carbonyldiimidazole and diethyl 2-(aminomethylene)malonate, followed by further transformations to introduce the piperidine substituent.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Carbodiimide Coupling | 1-methyl-1H-pyrazol-4-amine + 1-methylpiperidine-4-carboxylic acid | EDC·HCl, pyridine | 0–20 °C, inert atmosphere, 2 h | ~66% | Mild, straightforward amide bond formation |

| Reductive Amination | 1-methyl-1H-pyrazol-4-amine + piperidin-4-yl aldehyde | NaBH(OAc)3, DCM | Room temperature | Not specified | Direct C–N bond formation, fewer steps |

| Ureido-Methylene Malonate Route | 1-methyl-1H-pyrazol-4-amine + carbonyldiimidazole + diethyl 2-(aminomethylene)malonate | DMSO, 80 °C overnight | 66% | Enables further functionalization |

Research Findings and Notes

- The carbodiimide-mediated coupling is a preferred method due to its operational simplicity and good yield, suitable for scale-up.

- Reductive amination offers an alternative to amide formation, potentially simplifying the synthesis by avoiding the need for acid derivatives.

- The pyrazole core is stable under various reaction conditions, allowing for diverse functional group transformations.

- Purification is typically performed by silica gel chromatography using gradients of ethyl acetate and methanol.

- Characterization data such as ^1H NMR and LC-MS confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation can reduce the compound, often using palladium or platinum catalysts.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine":

This compound appears as a fragment in the synthesis of more complex molecules with potential biological activity . Specifically, it is a component in the creation of compounds being explored for Alzheimer's disease treatment and as CHK1 inhibitors for hematologic malignancies .

1. As a Building Block in Drug Discovery

- CHK1 Inhibitors: this compound is used in the synthesis of pyrazoles, which are used to develop CHK1 inhibitors . virtual screening identified a lead compound MCL1020 with CHK1 inhibitory activity. Further optimization led to the discovery of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as CHK1 inhibitors. One molecule, (R)-17, showed an IC50 of 0.4 nM with high selectivity and effectively inhibited the growth of malignant hematopathy cell lines .

- Alzheimer's Disease Treatment: This compound is also used in the development of Multi-Target Directed Ligands (MTDLs) for the treatment of Alzheimer's disease. It is used to synthesize phenylpyrazoles, which are then evaluated for their activity towards AChE and 5-HT receptors .

2. Chemical Properties and Structure

- The compound has a pyrazole core with a piperidine substituent . The molecular formula and other identifiers are available from chemical databases .

3. Related Compounds and Derivatives

- SP4206: A leucine derivative containing the this compound fragment, known as N(2)-carbamimidoyl-N-{2-[4-(3-{4-[(5-carboxyfuran-2-yl)methoxy]-2,3-dichlorophenyl}-1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethyl}-D-leucinamide .

- Phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine derivatives: These derivatives have potential pharmaceutical applications, such as treating proliferative disorders like non-small cell lung cancer .

4. Cosmetic Applications

Mechanism of Action

The mechanism by which 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in neurological pathways. The compound’s structure allows it to modulate these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole and piperidine rings. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Molecular Weight : The target compound (MW ≈ 206.28 g/mol) falls between simpler pyrazoles (e.g., 111.12 g/mol for 1-methyl-1H-pyrazol-4-amine ) and bulkier derivatives like SIJ1772 (MW > 400 g/mol).

- Solubility : Piperidine-containing compounds generally exhibit better aqueous solubility than purely aromatic analogues. The pyridinyl derivative may have enhanced solubility due to hydrogen bonding.

Biological Activity

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, also known as 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 180.25 g/mol. The structure features a piperidine ring and a pyrazole moiety, which are crucial for its biological interactions. The compound's unique structure allows it to engage with various biological targets, particularly in neurological pathways.

Preliminary studies indicate that the biological activity of this compound may stem from its ability to modulate neurotransmitter systems. It likely interacts with specific receptors or enzymes, influencing various biological pathways. The exact molecular targets remain to be fully elucidated, necessitating further research to clarify its pharmacodynamics and pharmacokinetics.

Biological Activity

Anticancer Activity:

Research has shown that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit the growth of several cancer cell types, including lung, breast, and prostate cancers. A study indicated that pyrazole-containing compounds could induce apoptosis in cancer cells and exhibit antiproliferative activity both in vitro and in vivo .

Neuropharmacological Effects:

Given the structural similarities with other psychoactive compounds, this compound may have effects on central nervous system (CNS) pathways. Compounds with similar piperidine and pyrazole structures are often investigated for their potential as anxiolytics or antidepressants .

Antimicrobial Activity:

Some studies suggest that pyrazole derivatives possess antimicrobial properties. While specific data on this compound is limited, the broader class of pyrazole compounds has demonstrated efficacy against various bacterial strains .

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.